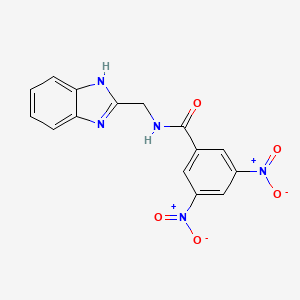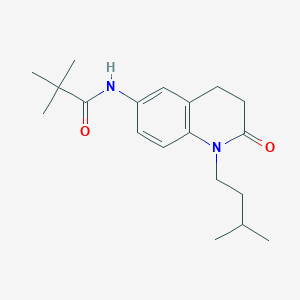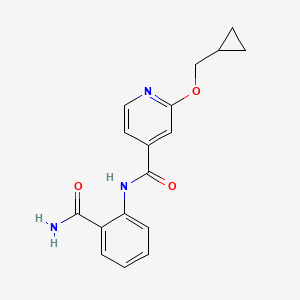![molecular formula C18H17Cl2N5O2S B2398274 2-{[4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide CAS No. 898605-69-1](/img/structure/B2398274.png)
2-{[4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide is a notable chemical compound that garners interest due to its unique structure and potential applications across various scientific fields. This compound belongs to a class of triazole-based derivatives known for their diverse biological activities and is of particular significance in medicinal and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route starts with the preparation of the 1,2,4-triazole nucleus. This can be achieved by reacting hydrazine with a suitable ketone or aldehyde followed by cyclization. The key step involves the introduction of the 4-amino-5-(4-methoxybenzyl) substituent through nucleophilic substitution reactions. The final step involves the sulfanylation of the triazole ring and subsequent amide formation with N-(2,3-dichlorophenyl)acetic acid or its derivatives.
Industrial Production Methods
For industrial production, the process is scaled up using high-efficiency reactors and optimized reaction conditions. The use of continuous flow reactors might be implemented to enhance the yield and purity of the compound. Advanced purification techniques such as recrystallization and chromatography ensure the quality required for various applications.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxide or sulfone derivatives under suitable conditions using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions might include hydrogenation or the use of reducing agents like sodium borohydride to modify the aromatic rings or the triazole moiety.
Substitution: Substitution reactions, particularly nucleophilic substitutions on the aromatic ring, are common. Halogenated reagents are often used for such transformations.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, catalytic hydrogenation
Substitution: Halogenated reagents, bases such as sodium hydride, solvents like dimethylformamide
Major Products Formed
Major products from these reactions include sulfoxides, sulfones, reduced triazole derivatives, and various substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique triazole ring makes it an excellent candidate for studying reaction mechanisms and pathways.
Biology
Biologically, derivatives of this compound have shown potential as antifungal, antibacterial, and anticancer agents. Its structural features allow it to interact with biological targets such as enzymes and receptors.
Medicine
In medicinal research, this compound is investigated for its therapeutic potential, particularly in designing new drugs for treating infectious diseases and cancer.
Industry
Industrial applications include its use as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its chemical stability and reactivity make it a versatile compound in various manufacturing processes.
Mechanism of Action
The mechanism of action involves the compound binding to specific molecular targets such as enzymes, inhibiting their activity. The triazole ring can interact with active sites of enzymes, disrupting their normal function. Pathways involved include signal transduction pathways where the compound can modulate the activity of key proteins involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
2-{[4-amino-5-(4-methylbenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide
2-{[4-amino-5-(4-hydroxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide
2-{[4-amino-5-(4-nitrobenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide
Uniqueness
What sets 2-{[4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide apart is its unique combination of substituents that confer specific biological activities and chemical reactivities. The methoxybenzyl group, in particular, is known to enhance the compound's affinity for certain biological targets, making it a promising candidate for drug development.
Properties
IUPAC Name |
2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2,3-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N5O2S/c1-27-12-7-5-11(6-8-12)9-15-23-24-18(25(15)21)28-10-16(26)22-14-4-2-3-13(19)17(14)20/h2-8H,9-10,21H2,1H3,(H,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDMLXWSXIOIWJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(N2N)SCC(=O)NC3=C(C(=CC=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4,6-Dimethyl-2-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyrimidine](/img/structure/B2398191.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-benzyl-1,3,4-oxadiazol-2-yl)acrylamide](/img/structure/B2398196.png)
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-methylbenzamide](/img/structure/B2398199.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(4-(benzyloxy)benzyl)acetamide](/img/structure/B2398201.png)

![N-(2,4-dimethoxyphenyl)-2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2398203.png)
![1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(5-chloro-2-methylphenyl)piperazine](/img/structure/B2398204.png)


![4-butoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2398210.png)

![N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2398213.png)
